![molecular formula C15H15N7 B6521174 N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 896369-86-1](/img/structure/B6521174.png)

N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” is a triazolopyrimidine that bears an amino substituent at position 7 . It has been found to efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Synthesis Analysis

The synthesis of this compound involves a one-pot, three-component Fischer indolisation–N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .

Chemical Reactions Analysis

The title compound was obtained in high yield in the reaction between tryptamine and naproxen . The newly synthesized naproxen derivative was fully analyzed and characterized via 1 H, 13 C-NMR, UV, IR, and mass spectral data .

Physical And Chemical Properties Analysis

The title compound is a white solid with a melting point of 114–115 °C .

Scientific Research Applications

EMTP has been studied for its potential applications in various scientific research fields, such as drug design and development, medicinal chemistry, and biochemistry. The compound has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. EMTP has also been studied for its potential use in the treatment of Alzheimer’s disease. In addition, the compound has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways

Pharmacokinetics

The synthesis of this compound is known to be rapid, operationally straightforward, and generally high yielding

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have a variety of molecular and cellular effects

Action Environment

It is known that the synthesis of this compound is rapid and operationally straightforward , suggesting that it could potentially be stable under a variety of environmental conditions

Advantages and Limitations for Lab Experiments

The advantages of using EMTP for laboratory experiments include its low cost, ease of synthesis, and wide range of potential applications. The main limitation of using EMTP for laboratory experiments is its relatively low solubility in aqueous media, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous potential future directions for the use of EMTP in scientific research. These include further exploration of its potential applications in drug design and development, medicinal chemistry, and biochemistry. In addition, further research is needed to explore the compound’s potential use in the treatment of Alzheimer’s disease, as well as its potential effects on other neurological disorders. Further research is also needed to explore the compound’s potential use in the treatment of cancer and other diseases. Finally, further research is needed to explore the compound’s potential effects on other biochemical and physiological processes.

Synthesis Methods

EMTP can be synthesized using a simple one-pot reaction involving 1H-indole, ethyl bromide, and 3-methyl-3H-1,2,3-triazole in the presence of a base, such as potassium carbonate. The reaction is carried out in a mixture of dichloromethane and ethanol at room temperature, and the product is obtained in a yield of approximately 80%.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine are largely determined by its indole nucleus. Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents

Cellular Effects

Given the broad spectrum of biological activities exhibited by indole derivatives, it can be hypothesized that this compound may influence cell function in a variety of ways This could include impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

N-(2-indol-1-ylethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7/c1-21-15-13(19-20-21)14(17-10-18-15)16-7-9-22-8-6-11-4-2-3-5-12(11)22/h2-6,8,10H,7,9H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCCCKXEZGCRKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2N=N1)NCCN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B6521092.png)

![N-ethyl-N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B6521101.png)

![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521118.png)

![7-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B6521128.png)

![2-oxo-N-(1-phenylethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6521141.png)

![N-benzyl-N,3-dimethyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6521149.png)

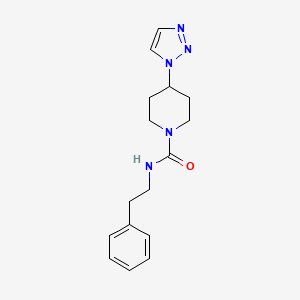

![N-[(4-chlorophenyl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide](/img/structure/B6521156.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide](/img/structure/B6521209.png)